molecular formula C7H7ClN2O2 B033278 Ethyl 2-chloropyrimidine-5-carboxylate CAS No. 89793-12-4

Ethyl 2-chloropyrimidine-5-carboxylate

Cat. No.: B033278
CAS No.: 89793-12-4
M. Wt: 186.59 g/mol
InChI Key: IEMKQRSOAOPKRJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloropyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is usually stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-chloropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be used to synthesize compounds that inhibit the activity of certain kinases or modulate the function of nuclear receptors .

Comparison with Similar Compounds

Ethyl 2-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

  • Ethyl 2-methylpyrimidine-5-carboxylate
  • Ethyl 4-methylpyrimidine-5-carboxylate
  • Ethyl 2-aminopyrimidine-5-carboxylate

These compounds share a similar pyrimidine core but differ in their substituents, which can significantly affect their chemical reactivity and applications. This compound is unique due to the presence of the chlorine atom, which makes it a versatile intermediate for further functionalization .

Properties

IUPAC Name

ethyl 2-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMKQRSOAOPKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440699
Record name Ethyl 2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-12-4
Record name 5-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89793-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-chloropyrimidine-5-carboxylate in the synthesis of 5-[2-(5-carboxyl-pyrimidyl)]-1,3-benzene dicarboxylic acid?

A1: this compound acts as a crucial reactant in the synthesis of 5-[2-(5-carboxyl-pyrimidyl)]-1,3-benzene dicarboxylic acid []. It undergoes a reflux reaction with compound A (5-[2-(4,4,5,5-tetramethyl-1,3,2-boric acid ether)]-1,3-benzoic acid dimethyl ester) in the presence of a catalyst and under argon or nitrogen protection. This reaction leads to the formation of the target compound, 5-[2-(5-carboxyl-pyrimidyl)]-1,3-benzene dicarboxylic acid.

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